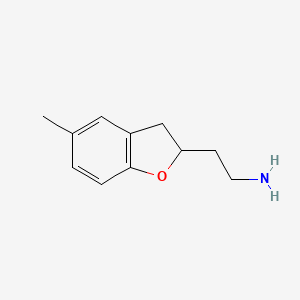

2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine

説明

特性

分子式 |

C11H15NO |

|---|---|

分子量 |

177.24 g/mol |

IUPAC名 |

2-(5-methyl-2,3-dihydro-1-benzofuran-2-yl)ethanamine |

InChI |

InChI=1S/C11H15NO/c1-8-2-3-11-9(6-8)7-10(13-11)4-5-12/h2-3,6,10H,4-5,7,12H2,1H3 |

InChIキー |

FLHPOWNLPORYSZ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)OC(C2)CCN |

製品の起源 |

United States |

準備方法

Method A: Bromination-Amination Sequence

- Step 1 : Bromination of the dihydrobenzofuran intermediate at the 2-position using N-bromosuccinimide (NBS) in carbon tetrachloride.

- Step 2 : Reaction with potassium phthalimide in dimethylformamide (DMF) at 60°C, followed by hydrazinolysis to yield the primary amine.

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NBS, CCl₄ | 25°C | 4h | 85% |

| 2 | K-phthalimide, DMF | 60°C | 8h | 70% |

Method B: Reductive Amination

- Substrate : 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)acetaldehyde.

- Reagents : Ammonium acetate and sodium cyanoborohydride in methanol.

- Yield : 58–63%.

Chiral Resolution for Enantiopure Forms

For enantiomerically pure 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine:

- Chiral auxiliary approach : Use (R)- or (S)-BINOL-derived catalysts during the cyclization step.

- Resolution : Diastereomeric salt formation with tartaric acid derivatives.

Enantiomeric Excess (ee) : >98% achieved via preparative chiral HPLC.

Industrial-Scale Optimization

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

- Cyclization : Tubular reactor with immobilized methanesulfonic acid catalyst at 120°C.

- Amination : Fixed-bed reactor with palladium-based catalysts for hydrogenation.

- Throughput : 1.2 kg/day with >95% purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Bromination-Amination | High regioselectivity | Multi-step, toxic reagents | 60–70% |

| Reductive Amination | One-pot reaction | Requires aldehyde intermediate | 55–63% |

| Continuous Flow | Scalable, high purity | High initial equipment cost | 70–80% |

Spectroscopic Validation

化学反応の分析

2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include borane-dimethyl sulfide complex for reduction and transition-metal catalysts for cyclization . Major products formed from these reactions include polycyclic benzofuran compounds and other substituted benzofurans .

科学的研究の応用

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Benzofuran derivatives, including 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are being explored as potential therapeutic agents for diseases like hepatitis C and various types of cancer .

作用機序

The mechanism of action of 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to stimulate impulse propagation and neurotransmitter release in the brain, affecting dopamine, norepinephrine, and serotonin levels . This mechanism is similar to that of other entactogen drugs in the phenethylamine and amphetamine classes .

類似化合物との比較

Comparison with Similar Compounds

| Compound Name (CAS No.) | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| Target compound | 5-Methyl, 2-(ethylamine) on dihydrobenzofuran | C₁₁H₁₅NO | 177.24 | Likely intermediate for CNS-active agents; structural rigidity may enhance receptor binding |

| 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-fluoroethan-1-amine (1822670-26-7) | 5-position, 2-fluoroethylamine | C₁₀H₁₂FNO | 181.21 | Fluorine substitution may improve metabolic stability and bioavailability |

| 2-Ethyl-5-methoxy-2,3-dihydro-1-benzofuran-3-amine (1341290-84-3) | 5-Methoxy, 3-ethylamine | C₁₁H₁₅NO₂ | 193.24 | Methoxy group enhances solubility; potential for dopaminergic activity |

| (2,3-Dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine (1153744-84-3) | Pyridinyl-methyl-ethylamine hybrid | C₁₆H₁₈N₂O | 254.33 | Increased aromaticity (pyridine) may enhance π-π stacking in receptor interactions |

| 2-(5-Chlorothiophen-2-yl)ethan-1-amine (N/A) | Thiophene ring with 5-chloro substituent | C₆H₈ClNS | 161.65 | Thiophene’s electron-rich system may alter electronic properties compared to benzofuran |

Key Structural and Functional Insights

Substituent Effects: Methyl vs. Methoxy: The 5-methyl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration, whereas methoxy substituents (as in C₁₁H₁₅NO₂) improve solubility . Fluorine Introduction: The 2-fluoroethylamine analog (C₁₀H₁₂FNO) demonstrates how electronegative substituents can modulate metabolic stability and binding affinity .

Core Heterocycle Differences :

- The dihydrobenzofuran core in the target compound provides partial saturation, reducing planarity compared to fully aromatic thiophene (C₆H₈ClNS) or pyridine (C₁₆H₁₈N₂O) derivatives. This may influence conformational flexibility and receptor selectivity .

Pharmacological Implications: Ethylamine side chains are common in psychoactive compounds (e.g., phenethylamines). Hybrid structures like the pyridinyl-methyl-ethylamine derivative (C₁₆H₁₈N₂O) highlight the role of aromatic stacking in optimizing ligand-receptor interactions .

生物活性

2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine, also known by its CAS number 1529471-09-7, is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse research findings.

The molecular formula of 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine is , with a molecular weight of 177.24 g/mol. The compound's structural characteristics contribute to its biological activity, particularly in relation to its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| CAS Number | 1529471-09-7 |

| Appearance | Powder |

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of benzofuran derivatives, including 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine. The MTT assay was employed to evaluate the compound's ability to inhibit cell growth in various cancer cell lines. The results indicated that this compound exhibits selective cytotoxicity, with an IC50 value greater than 100 µM against kidney cancer cells (Cacki-1), suggesting low toxicity towards normal cells while maintaining effectiveness against certain cancer types .

The mechanism by which 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine induces cytotoxicity appears to involve the activation of apoptosis pathways. Flow cytometry analyses using Annexin V-FITC staining demonstrated that the compound can induce early and late apoptotic changes in K562 leukemia cells. Specifically, it was found that exposure to this compound increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases involved in the apoptotic process .

Study on Apoptosis Induction

A study published in MDPI reported that compounds similar to 2-(5-Methyl-2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine significantly increased ROS production in K562 cells. This increase was correlated with apoptosis induction, as evidenced by caspase activation and phosphatidylserine exposure on the cell membrane. In particular, one derivative showed a notable capacity to induce apoptosis in over 60% of treated K562 cells within specific time frames .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。